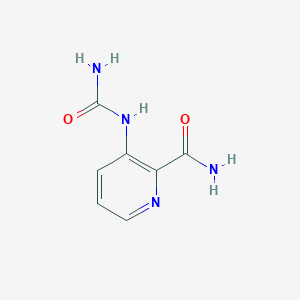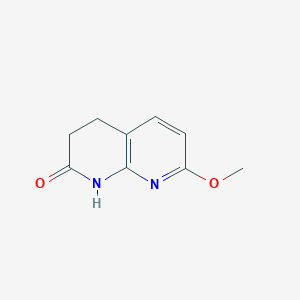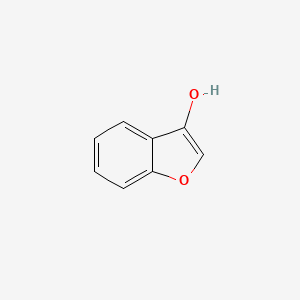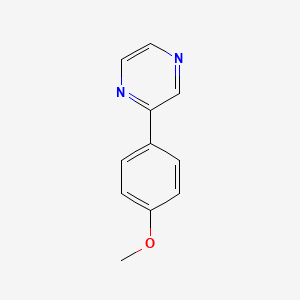
Methyl Cinnoline-4-carboxylate
描述
Methyl Cinnoline-4-carboxylate, also known as 2-methyl-4-quinolinecarboxylic acid methyl ester, is an organic compound that belongs to the class of quinoline derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of Methyl Cinnoline-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Methyl Cinnoline-4-carboxylate has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, it has been shown to induce cell proliferation and differentiation, while at high concentrations, it has been shown to induce cell death and apoptosis. It has also been shown to affect the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and DNA repair.
实验室实验的优点和局限性
Methyl Cinnoline-4-carboxylate has several advantages for lab experiments, including its high solubility in various solvents, its stability under ambient conditions, and its low toxicity to cells and organisms. However, it also has several limitations, including its high cost, its limited availability, and its potential for non-specific binding and interference with other molecules.
未来方向
There are several future directions for the study of Methyl Cinnoline-4-carboxylate, including the development of more efficient and cost-effective synthesis methods, the identification of novel targets and pathways for its activity, and the optimization of its pharmacological properties for clinical use. Additionally, the use of Methyl Cinnoline-4-carboxylate in combination with other drugs or therapies may enhance its efficacy and reduce its side effects. Overall, the study of Methyl Cinnoline-4-carboxylate has the potential to lead to the development of new drugs and therapies for various diseases and conditions.
科学研究应用
Methyl Cinnoline-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. In biochemistry, it has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. In materials science, it has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
属性
IUPAC Name |
methyl cinnoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-6-11-12-9-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFIQIWPJYLXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553317 | |
| Record name | Methyl cinnoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107858-67-3 | |
| Record name | Methyl cinnoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


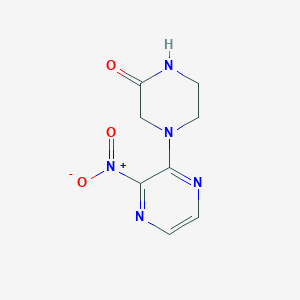
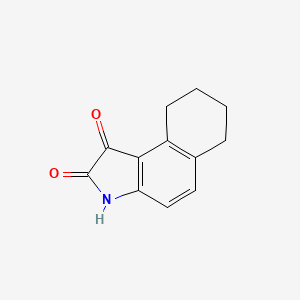
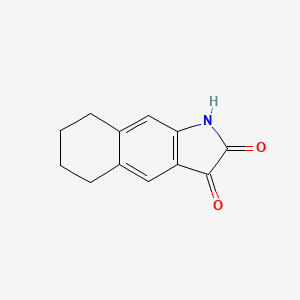


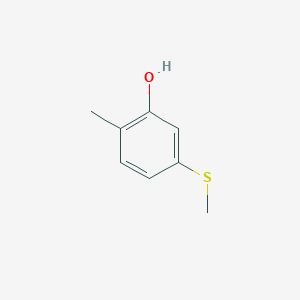
![3-Hydrazino-5,6-dihydrobenzo[h]cinnoline](/img/structure/B3345609.png)


